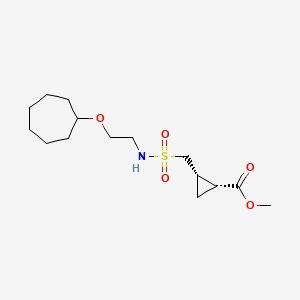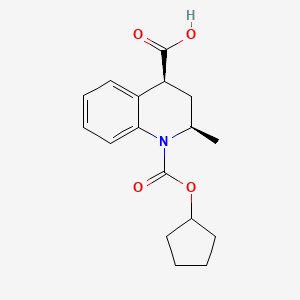![molecular formula C17H22ClN3O B7345502 (2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine](/img/structure/B7345502.png)
(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine has been extensively studied for its potential applications in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been used as a probe to study the binding sites of certain proteins, providing valuable insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of (2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine involves binding to specific receptors or proteins in the body. This binding can either activate or inhibit the function of these targets, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target it binds to. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammation. It has also been shown to inhibit the growth of certain cancer cells, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine in lab experiments is its high purity and yield. This makes it suitable for large-scale production and ensures reproducibility of results. However, one limitation is that the synthesis method requires specialized equipment and expertise, making it difficult for some labs to use.
Future Directions
There are several future directions for research on (2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine. One potential direction is to study its potential applications in the treatment of viral infections, as it has been shown to have anti-viral properties. Additionally, further research could be conducted to optimize the synthesis method and improve the yield and purity of the compound. Finally, the binding sites and mechanisms of action of this compound could be further studied to gain a better understanding of its potential applications in drug development.
Synthesis Methods
The synthesis of (2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-(1-ethylpyrazol-4-yl)oxan-3-amine, which is then reacted with 4-chlorobenzyl chloride to form the final product. This method has been optimized to yield high purity and yield, making it suitable for large-scale production.
properties
IUPAC Name |
(2S,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-2-21-12-14(11-20-21)17-16(4-3-9-22-17)19-10-13-5-7-15(18)8-6-13/h5-8,11-12,16-17,19H,2-4,9-10H2,1H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQSMSPAVYFRG-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(2S)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345420.png)
![2-chloro-N-[(2S)-1-hydroxypropan-2-yl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345421.png)
![1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-(3,4-dihydro-2H-chromen-3-yl)methanesulfonamide](/img/structure/B7345425.png)
![tert-butyl N-[(1S,3R)-3-[[(2S)-2-hydroxypropyl]sulfamoylmethyl]cyclopentyl]carbamate](/img/structure/B7345433.png)

![4-[[(3S)-1-ethylpiperidin-3-yl]amino]-3-nitrobenzenesulfonamide](/img/structure/B7345461.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)
![3-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7345477.png)

![(2R,3R)-N-[(4-chlorophenyl)methyl]-2-(1-ethylimidazol-2-yl)oxan-3-amine](/img/structure/B7345494.png)

![[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345506.png)

